molecular formula C19H20N2O5S2 B6510535 2-[4-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione CAS No. 950432-44-7

2-[4-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione

Cat. No.: B6510535
CAS No.: 950432-44-7
M. Wt: 420.5 g/mol
InChI Key: DXUDYTGZTNVZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a synthetic sulfonamide derivative featuring a bicyclic tetrahydroisoquinoline moiety linked via a sulfonyl group to a substituted phenyl ring, which is further fused to a 1lambda6,2-thiazolidine-1,1,3-trione core. This structure combines a sulfonamide pharmacophore with a thiazolidine trione system, a motif associated with diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-14-6-7-17(21-19(22)9-11-27(21,23)24)12-18(14)28(25,26)20-10-8-15-4-2-3-5-16(15)13-20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUDYTGZTNVZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional characteristics can be compared to analogs such as 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)-3-methylphenyl]-1lambda6,2-thiazolidine-1,1,3-trione (D445-0214), a closely related derivative documented in recent studies (). Below is a detailed analysis of key differences and their implications:

Table 1: Structural and Functional Comparison

Feature Target Compound D445-0214 ()
Sulfonyl Substituent 1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl (partially saturated bicyclic amine) 2,3-Dihydro-1H-indole-1-sulfonyl (partially saturated heteroaromatic system)
Bicyclic System Tetrahydroisoquinoline: Basic nitrogen in a saturated ring Dihydroindole: Aromatic pyrrole nitrogen fused to a benzene ring
Molecular Weight Higher (~450–470 g/mol) due to the tetrahydroisoquinoline group Slightly lower (~430–450 g/mol) due to the smaller indole system
Solubility Likely reduced hydrophilicity due to increased steric bulk and basicity Potentially higher solubility in polar solvents owing to the indole’s aromaticity
Metabolic Stability May undergo oxidative metabolism at the tetrahydroisoquinoline’s amine group Indole’s aromatic system could enhance stability against liver enzymes
Pharmacological Target Hypothesized to target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) Reported in preliminary studies for kinase inhibition (inferred from structural motifs)

Key Findings

Sulfonyl Group Impact: The tetrahydroisoquinoline sulfonyl group in the target compound introduces steric bulk and basicity compared to the dihydroindole sulfonyl group in D445-0212. This difference may alter binding affinities to enzymes or receptors, particularly those sensitive to steric hindrance (e.g., carbonic anhydrase isoforms) .

Therapeutic Potential: While D445-0214’s indole system aligns with kinase inhibitor scaffolds, the target compound’s tetrahydroisoquinoline group is reminiscent of neuroactive alkaloids, suggesting possible applications in neurological disorders (e.g., Parkinson’s disease models, as seen in MPTP studies ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.